DLPS (1,2-dilauroyl-sn-glycero-3-phospho-L-serine sodium salt, CAS 208757-51-1) is a highly specialized, short-chain (12:0) anionic phospholipid widely utilized in the formulation of synthetic liposomes and artificial membranes . Unlike standard structural lipids, DLPS is characterized by its medium-length lauric acid tails, which cause it to form significantly thinner lipid bilayers with lower cohesiveness and higher finite aqueous solubility[1]. These unique physicochemical properties make DLPS a critical procurement choice for workflows requiring liquid-disordered phase membranes at physiological temperatures, the induction of transmembrane hydrophobic mismatch, or the targeted destabilization of lipid vesicles in protein-lipid co-assembly models [2].
Substituting DLPS with more common anionic lipids, such as DOPS (18:1 PS) or DPPS (16:0 PS), fundamentally compromises assays dependent on membrane thickness and fluidity [1]. DOPS forms highly stable, cohesive vesicles that resist protein-induced disruption, whereas DLPS possesses a higher finite solubility (approx. 100 nM) that makes its vesicles inherently more susceptible to extensive remodeling and tubulation upon protein binding [2]. Furthermore, utilizing longer-chain saturated lipids like DPPS introduces a high phase transition temperature (Tm ~54°C), shifting the membrane into a rigid gel phase at 37°C, which restricts the surface mobility of conjugated ligands and eliminates the specific hydrophobic mismatch required to study transmembrane protein tilt angles [3].
In comparative studies of lipid-induced protein aggregation, DLPS demonstrates a unique capacity to trigger membrane remodeling that longer-chain analogs lack. When incubated with alpha-synuclein, DLPS large unilamellar vesicles (LUVs) are extensively disrupted and remodeled into discoids, tubules, and ribbons, strongly stimulating the formation of kinetically trapped ~5 nm proto-fibrils[1]. In stark contrast, DOPS (18:1 PS) vesicles remain stable upon dilution and do not stimulate alpha-synuclein aggregation under identical conditions, primarily due to the lower finite solubility and higher cohesiveness of the DOPS bilayer [1].
| Evidence Dimension | Vesicle stability and aggregation stimulation |
| Target Compound Data | DLPS LUVs undergo extensive disruption into tubules/discoids and strongly stimulate alpha-synuclein proto-fibril formation. |
| Comparator Or Baseline | DOPS (18:1 PS) |
| Quantified Difference | DOPS vesicles remain structurally stable and fail to trigger alpha-synuclein aggregation. |
| Conditions | Incubation of LUVs with alpha-synuclein in PBS (pH 7.4, 100 mM NaCl) at 30°C and 37°C. |
Procurement of DLPS is essential for laboratories modeling lipid-induced amyloidogenesis, as standard DOPS cannot replicate the necessary membrane disruption pathway.
The short 12:0 acyl chains of DLPS create significantly thinner lipid bilayers compared to standard physiological lipids, making it an ideal matrix for hydrophobic mismatch studies. When Influenza A M2 transmembrane domains are reconstituted into DLPC/DLPS (85:15) membranes, the reduced bilayer thickness forces the transmembrane helices to adjust to the hydrophobic mismatch by increasing their tilt angle [1]. Conversely, in thicker DOPC/POPS (18:1/16:0-18:1) membranes, the helices adopt a different conformation, and the addition of amantadine induces tetramer stabilization that is not observed in the thinner DLPS environment [1].
| Evidence Dimension | Transmembrane helix tilt and drug-induced stabilization |
| Target Compound Data | DLPC/DLPS membranes induce a high helix tilt angle and prevent amantadine-induced tetramer stabilization. |
| Comparator Or Baseline | DOPC/POPS membranes |
| Quantified Difference | DOPC/POPS provides a thicker bilayer that supports different baseline helix conformations and enables drug-induced pore closure. |
| Conditions | Spin-labeled M2TMD peptides reconstituted in 85:15 uncharged-to-charged lipid membranes at pH 5.5. |
Researchers studying mechanosensitive channels or viral pores must select DLPS to precisely engineer thin membranes that force conformational adaptations via hydrophobic mismatch.
For liposomal drug delivery and cellular activation applications, the phase transition temperature (Tm) of the lipid matrix dictates the mobility of surface ligands. DLPS (12:0 PS) features a highly depressed Tm (reported near -1°C), ensuring that liposomes formulated with it remain in a highly fluid, liquid-disordered phase at the physiological activation temperature of 37°C[1]. In contrast, longer-chain saturated analogs like DPPS (16:0 PS, Tm ~54°C) form rigid, liquid-ordered or gel-phase membranes at 37°C, which restricts the lateral mobility of conjugated targeting moieties (such as TCR activators) and reduces downstream cellular activation efficiency [1].
| Evidence Dimension | Phase transition temperature (Tm) and membrane fluidity at 37°C |
| Target Compound Data | DLPS Tm ~ -1°C (maintains liquid-disordered phase at 37°C). |
| Comparator Or Baseline | DPPS (16:0 PS) |
| Quantified Difference | DPPS Tm ~ 54°C (maintains rigid/gel phase at 37°C). |
| Conditions | Liposome formulations evaluated for TCR receptor clustering and T-cell activation at 37°C. |
Buyers designing targeted nanocarriers should procure DLPS over longer-chain saturated PS lipids to guarantee high surface ligand mobility and optimal receptor clustering in vivo.
Because DLPS vesicles are uniquely susceptible to disruption and tubulation upon protein binding, they are the preferred procurement choice for assays designed to stimulate and study the aggregation of alpha-synuclein into kinetically trapped proto-fibrils, a process that standard DOPS fails to trigger [1].
DLPS is highly effective for structural biology workflows requiring the creation of artificially thin lipid bilayers. By utilizing DLPS instead of POPS, researchers can intentionally induce hydrophobic mismatch to study the compensatory tilt angles and conformational dynamics of viral ion channels and mechanosensitive proteins [2].
Due to its sub-zero phase transition temperature, DLPS is an optimal anionic component for liposomal drug delivery vehicles and synthetic antigen-presenting cells. It ensures the membrane remains in a liquid-disordered state at 37°C, maximizing the lateral mobility of surface-conjugated ligands to enhance T-cell receptor clustering and activation [3].